4-methyl-N-(naphthalen-1-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylphenyl)sulfonylamine is an organic compound that features a sulfonamide group attached to a naphthylmethyl moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)sulfonylamine typically involves the reaction of 4-methylbenzenesulfonyl chloride with naphthylmethylamine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of (4-Methylphenyl)sulfonylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product. Solvent extraction and recrystallization are commonly employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
(4-Methylphenyl)sulfonylamine undergoes various types of chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group can yield sulfonyl chlorides, while reduction of a nitro group would produce an amine.
Scientific Research Applications
(4-Methylphenyl)sulfonylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which (4-Methylphenyl)sulfonylamine exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The naphthylmethyl moiety can enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
(4-Methylphenyl)sulfonylamine can be compared with other sulfonamide derivatives and naphthyl-containing compounds:
Sulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole share the sulfonamide group but differ in their aromatic substituents, leading to variations in their biological activity and applications.
Naphthyl-Containing Compounds: Naphthalene derivatives such as naphthalene sulfonic acid and naphthylamine have different functional groups, affecting their reactivity and use in various fields.
The unique combination of the sulfonamide and naphthylmethyl groups in (4-Methylphenyl)sulfonylamine provides distinct properties that make it valuable for specific applications in research and industry.
Properties
CAS No. |
86328-84-9 |
---|---|
Molecular Formula |
C18H17NO2S |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-methyl-N-(naphthalen-1-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C18H17NO2S/c1-14-9-11-17(12-10-14)22(20,21)19-13-16-7-4-6-15-5-2-3-8-18(15)16/h2-12,19H,13H2,1H3 |
InChI Key |
MPHNFTCUDMPWLY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.